
Desmethylselegiline hydrochloride
描述
R-(-)-Desmethyldeprenyl hydrochloride, also known as R-(-)-Desmethyldeprenyl hydrochloride, is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
The exact mass of the compound Desmethylselegiline hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality R-(-)-Desmethyldeprenyl hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about R-(-)-Desmethyldeprenyl hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
帕金森病管理
盐酸去甲司来吉林被研究用于治疗帕金森病的症状。 作为司来吉林的代谢产物,它可能通过增强大脑中的多巴胺能活性来促进司来吉林的治疗效果,从而缓解与帕金森病相关的运动症状 .
神经保护作用
研究表明盐酸去甲司来吉林可能具有神经保护作用。 它可能保护神经元免受氧化应激和神经毒性的影响,而氧化应激和神经毒性是神经退行性疾病的常见病理特征 .
抗抑郁药增强
盐酸去甲司来吉林可作为抑郁症的辅助治疗。 通过抑制MAO-B并可能影响其他神经递质系统,它可以增强抗抑郁药的疗效并改善情绪调节 .
药物滥用治疗
该化合物正在被探索其在治疗药物滥用中的作用,特别是在区分临床使用和非法滥用物质方面。 在法医分析中,区分治疗目的使用司来吉林和非法使用类似化合物至关重要 .
法医毒理学
在法医毒理学中,盐酸去甲司来吉林可用作参考标准,以识别和定量生物样本中的司来吉林及其代谢产物,这对于药物检测和法律调查至关重要 .
药代动力学和代谢研究
盐酸去甲司来吉林在药代动力学研究中很重要,可以了解司来吉林的代谢。 它有助于确定司来吉林及其衍生物的代谢途径和药代动力学特征 .
作用机制
Target of Action
Desmethylselegiline hydrochloride, like its parent compound selegiline, primarily targets Monoamine Oxidase B (MAO-B) . MAO-B is an enzyme responsible for the catabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting MAO-B, desmethylselegiline increases the levels of these neurotransmitters in the brain .
Mode of Action
This compound acts by selectively and irreversibly inhibiting MAO-B . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability . It also blocks the reuptake of these neurotransmitters from the synaptic cleft, further enhancing their concentrations in the brain .
Biochemical Pathways
The inhibition of MAO-B by this compound affects the metabolic pathways of monoamine neurotransmitters. It prevents the oxidative deamination of dopamine, leading to increased dopamine concentrations . This action primarily impacts the dopaminergic pathways in the brain, particularly in the substantia nigra .
Pharmacokinetics
The pharmacokinetics of this compound are complex and highly variable . Following oral administration, it is rapidly absorbed and metabolized to further metabolites . The absolute bioavailability of selegiline, the parent compound, is approximately 10% . The oral clearance of selegiline is many times higher than the liver blood flow, indicating that extrahepatic processes are involved in its elimination . The elimination half-life of selegiline is about 1.5 hours .
Result of Action
The primary molecular effect of this compound is the increased concentration of monoamine neurotransmitters in the brain due to the inhibition of MAO-B . This leads to enhanced neurotransmission, particularly dopaminergic transmission . At the cellular level, this can result in improved neuronal communication and potentially alleviate symptoms of conditions like Parkinson’s disease and major depressive disorder .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food can lead to a three-fold increase in the peak plasma concentration and area under the concentration-time curve of selegiline . Furthermore, the site of drug absorption in the gastrointestinal tract can significantly impact the drug’s bioavailability . The metabolism of this compound can also be affected by the density of certain enzymes in different regions of the intestine .
生化分析
Biochemical Properties
Desmethylselegiline hydrochloride interacts with various enzymes and proteins in the body. It is believed to possess some MAO-B inhibitory property, though to a lesser extent than that of Selegiline . By inhibiting MAO-B, this compound increases the dopamine levels in the substantia nigra . This interaction plays a crucial role in biochemical reactions related to the treatment of Parkinson’s disease.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting MAO-B, it increases the dopamine levels in the central nervous system, resulting in elevated levels of biologically active monoamines at the synaptic cleft . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the function of MAO-B enzymes, which are responsible for catabolizing neurotransmitters such as norepinephrine, serotonin, and dopamine . This inhibition results in elevated levels of these neurotransmitters in the central nervous system .
Temporal Effects in Laboratory Settings
It is known that the compound is rapidly absorbed and metabolized to desmethylselegiline, levoamphetamine, and levomethamphetamine . The mean peak plasma concentration is approximately 2 µg/L and the time to reach the peak is under an hour .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by three distinct pathways: N-dealkylation, β-carbon hydroxylation, and ring-hydroxylation . The major metabolite is ®-methamphetamine .
Transport and Distribution
It is known that the compound exhibits high plasma protein binding, specifically with macroglobulin and albumin .
属性
IUPAC Name |
(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZZTCSJZCYCQS-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)NCC#C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151139 | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115586-38-4 | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115586384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylselegiline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70151139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYLSELEGILINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LN8SH3P9VL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the absolute configuration of Desmethylselegiline hydrochloride and its fluorinated analog, and why is this important?
A1: Both this compound [(R)-(-)-1-benzyl-N-(2-propynyl)ethylammonium chloride] and its p-fluoro analog [(R)-(-)-1-(4-fluorobenzyl)-N-(2-propynyl)ethylammonium chloride] possess the R configuration at the chiral center (C4). [, ] This determination is crucial because the biological activity of chiral molecules often exhibits stereospecificity. Understanding the absolute configuration is essential for interpreting the compound's interactions with biological targets and its pharmacological effects.
Q2: The research mentions that this compound and p-fluoro-Desmethylselegiline hydrochloride are "highly isostructural." What does this mean and what is its significance?
A2: Being "highly isostructural" means the two compounds share very similar crystal structures. [, ] They have nearly identical arrangements of atoms in their solid forms, despite the presence of a fluorine atom in the p-fluoro analog. This isostructural relationship suggests that the fluorine substitution in the p-fluoro analog does not significantly alter the overall molecular shape and packing within the crystal lattice. This insight can be valuable for understanding structure-activity relationships and predicting potential pharmacological similarities or differences between the two compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-5-[(methylamino)methyl]pyridine](/img/structure/B56905.png)


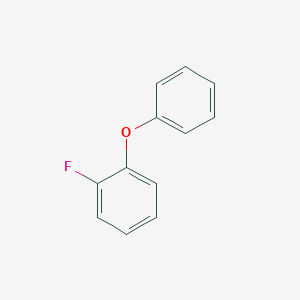
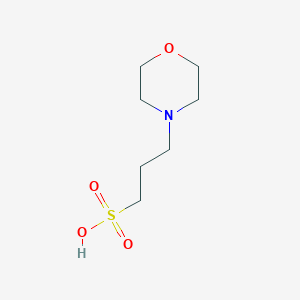
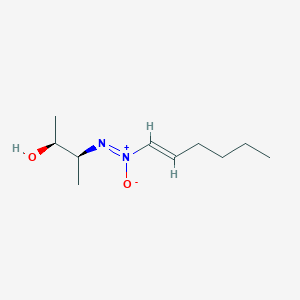
![2,3-bis[[(5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoyl]oxy]propyl (5E,8E,11E,14E,17E)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B56915.png)
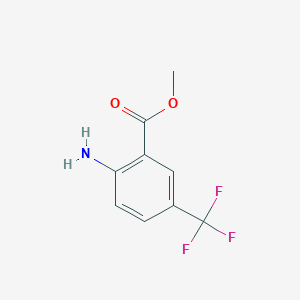
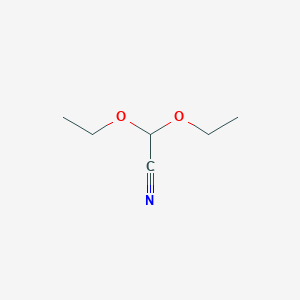

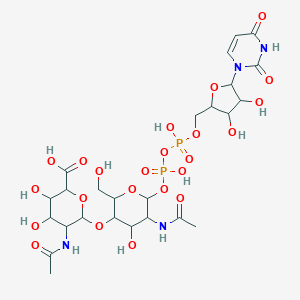
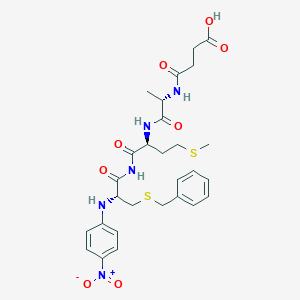

![5-[(2,3-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B56930.png)
